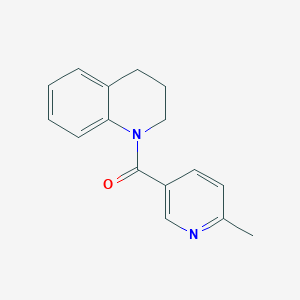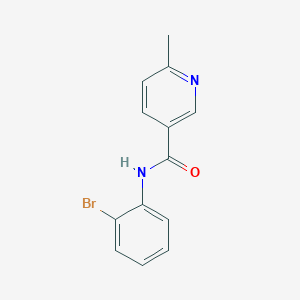
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide, also known as FIIN-4, is a small molecule inhibitor that has shown promising results in scientific research. It is a potent inhibitor of fibroblast growth factor receptor (FGFR) and has potential therapeutic applications in cancer treatment.
Mécanisme D'action
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide selectively binds to the ATP-binding pocket of FGFR and inhibits its activity by preventing ATP binding. This leads to the inhibition of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell growth and survival. 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has been shown to be highly selective for FGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and physiological effects:
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has been shown to have potent antitumor activity in preclinical models of cancer. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In addition, 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has been shown to have minimal toxicity in normal cells and tissues. However, further studies are needed to determine the long-term effects of 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide on normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be highly selective for FGFR and does not inhibit other receptor tyrosine kinases. However, 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has some limitations. It has limited solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, further studies are needed to determine the optimal dosage and treatment regimen for 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide in preclinical and clinical studies.
Orientations Futures
For research on 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide include the development of more potent and selective FGFR inhibitors and investigation of its potential use in combination with other cancer therapies.
Méthodes De Synthèse
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide can be synthesized using a multi-step process involving the coupling of 4-fluoroaniline and 2-oxolane carboxylic acid, followed by imidazole formation and carboxamide coupling. The final product is obtained through purification using column chromatography. The synthesis of 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has been reported in several scientific publications, and the compound has been synthesized in both academic and industrial laboratories.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. FGFR is a receptor tyrosine kinase that plays a critical role in cell growth, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in various cancers, including breast, lung, and bladder cancer. 3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide has been shown to selectively inhibit FGFR activity and has demonstrated antitumor activity in preclinical models of cancer.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c16-11-3-5-12(6-4-11)19-10-17-9-14(19)15(20)18-8-13-2-1-7-21-13/h3-6,9-10,13H,1-2,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUXXAZFXVZNBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN=CN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)imidazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7457838.png)



